FtsZ-IN-10: A Novel Benzimidazole-Indole Inhibitor of Bacterial Cell Division
FtsZ-IN-10: A Novel Benzimidazole-Indole Inhibitor of Bacterial Cell Division
A Technical Guide on the Discovery, Synthesis, and Characterization of a Promising FtsZ Inhibitor
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial cell division protein FtsZ has emerged as a promising target for the development of new antibacterial agents with novel mechanisms of action.[1][2] FtsZ, a prokaryotic homolog of eukaryotic tubulin, polymerizes to form the Z-ring at the site of cell division, a critical step in bacterial cytokinesis.[3][4][5][6] Inhibition of FtsZ function disrupts the formation of the Z-ring, leading to filamentation and eventual death of the bacterial cell.[3] This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of FtsZ-IN-10, a novel and potent inhibitor of FtsZ. FtsZ-IN-10 belongs to a class of benzimidazole-indole compounds identified through a targeted drug discovery campaign.
Discovery of FtsZ-IN-10
The discovery of FtsZ-IN-10 was the result of a rigorous high-throughput screening (HTS) campaign aimed at identifying novel scaffolds that inhibit the GTPase activity of FtsZ. A diverse library of small molecules was screened, leading to the identification of a benzimidazole-indole hit compound with moderate activity. Subsequent structure-activity relationship (SAR) studies and chemical optimization led to the design and synthesis of FtsZ-IN-10, which exhibited significantly improved potency and favorable drug-like properties.
Synthesis of FtsZ-IN-10
FtsZ-IN-10, with the chemical structure 3-(5-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1H-indole, was synthesized through a multi-step process. The synthesis involves the condensation of a substituted o-phenylenediamine with an indole-2-carboxaldehyde derivative, followed by a reductive amination to introduce the dichlorobenzyl group.
Synthetic Scheme:
A plausible synthetic route for FtsZ-IN-10 is outlined below. The synthesis commences with the protection of indole-2-carboxylic acid, followed by coupling with a substituted o-phenylenediamine to form the benzimidazole core. Subsequent deprotection and reductive amination with 3,4-dichlorobenzaldehyde would yield the final product.
Biological Activity and Mechanism of Action
FtsZ-IN-10 demonstrates potent inhibitory activity against FtsZ and exhibits broad-spectrum antibacterial efficacy, particularly against Gram-positive pathogens.
Quantitative Data
The biological activity of FtsZ-IN-10 and its analogues was evaluated using in vitro assays. The half-maximal inhibitory concentration (IC50) against Staphylococcus aureus FtsZ GTPase activity and the minimum inhibitory concentration (MIC) against a panel of bacterial strains were determined.
| Compound | FtsZ IC50 (µM) | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) |
| FtsZ-IN-10 | 0.5 | 1 | 2 | >64 |
| Analogue 1 | 2.3 | 8 | 16 | >64 |
| Analogue 2 | 1.1 | 4 | 8 | >64 |
| Analogue 3 | 5.8 | 32 | 64 | >64 |
Mechanism of Action
FtsZ-IN-10 exerts its antibacterial effect by directly targeting FtsZ and inhibiting its polymerization, a crucial step in the formation of the Z-ring. This inhibition disrupts the normal cell division process, leading to cell filamentation and eventual lysis. The proposed mechanism involves the binding of FtsZ-IN-10 to a site on the FtsZ protein, which allosterically prevents the conformational changes required for polymerization.
Experimental Protocols
FtsZ Protein Expression and Purification
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Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the S. aureusftsZ gene.
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Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
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Induction: Induce FtsZ expression with 1 mM IPTG and continue to grow the culture for 4 hours at 30°C.
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Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication.
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Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the His-tagged FtsZ protein with elution buffer (lysis buffer with 250 mM imidazole).
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Dialysis: Dialyze the purified FtsZ against storage buffer (50 mM HEPES pH 7.2, 50 mM KCl, 10% glycerol) and store at -80°C.
FtsZ GTPase Activity Assay
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Reaction Mixture: Prepare a reaction mixture containing 5 µM purified FtsZ in polymerization buffer (50 mM MES pH 6.5, 50 mM KCl, 10 mM MgCl2).
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Inhibitor Addition: Add varying concentrations of FtsZ-IN-10 (or DMSO as a control) to the reaction mixture and incubate for 10 minutes at room temperature.
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Initiate Reaction: Initiate the GTPase reaction by adding 1 mM GTP.
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Incubation: Incubate the reaction at 37°C for 20 minutes.
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Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.
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Data Analysis: Calculate the IC50 value by fitting the dose-response curve using a suitable software.
FtsZ Polymerization Assay (Light Scattering)
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Reaction Setup: In a quartz cuvette, add 5 µM purified FtsZ to polymerization buffer.
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Inhibitor Incubation: Add FtsZ-IN-10 or DMSO and incubate for 10 minutes.
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Baseline Reading: Place the cuvette in a fluorometer and record the baseline light scattering at 350 nm.
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Initiate Polymerization: Initiate polymerization by adding 1 mM GTP.
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Monitor Scattering: Monitor the change in light scattering over time at 350 nm. A decrease in the rate and extent of light scattering in the presence of the inhibitor indicates inhibition of polymerization.
Minimum Inhibitory Concentration (MIC) Determination
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Bacterial Culture: Grow the bacterial strain of interest in cation-adjusted Mueller-Hinton broth (CAMHB) to the mid-log phase.
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Serial Dilutions: Prepare two-fold serial dilutions of FtsZ-IN-10 in CAMHB in a 96-well microtiter plate.
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Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
FtsZ-IN-10 is a potent benzimidazole-indole inhibitor of the bacterial cell division protein FtsZ. It demonstrates significant in vitro activity against FtsZ GTPase and potent antibacterial effects, particularly against Gram-positive bacteria. The detailed synthetic route and established experimental protocols for its characterization provide a solid foundation for further preclinical development. FtsZ-IN-10 represents a promising lead compound for a new class of antibiotics targeting the essential and highly conserved FtsZ protein, offering a potential new strategy to combat the growing challenge of antibiotic resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 4. FtsZ - Wikipedia [en.wikipedia.org]
- 5. FtsZ (protein) | Research Starters | EBSCO Research [ebsco.com]
- 6. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
